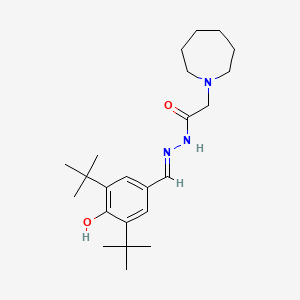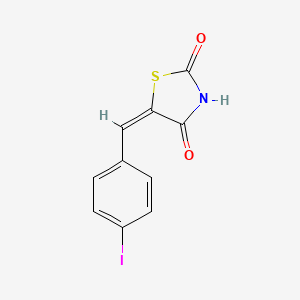![molecular formula C16H15ClN2O2 B5974992 2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B5974992.png)
2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide, also known as CEP-33779, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and is known to exhibit anti-inflammatory and anti-tumor properties.
Mecanismo De Acción
2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide inhibits the activity of NF-κB and IKBKE by binding to their respective domains and preventing their activation. This leads to a decrease in the expression of pro-inflammatory cytokines and inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide has been shown to exhibit anti-inflammatory and anti-tumor effects in various preclinical studies. In a mouse model of rheumatoid arthritis, 2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide was shown to reduce inflammation and joint damage. In a mouse model of colon cancer, 2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide was shown to inhibit tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide is its specificity towards NF-κB and IKBKE, which makes it a promising therapeutic candidate for various diseases. However, its low solubility and stability can be a limitation for lab experiments. Further studies are needed to optimize its formulation and delivery.
Direcciones Futuras
2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide has shown promising results in preclinical studies, and further research is needed to evaluate its therapeutic potential in clinical trials. Some of the future directions for 2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide include:
1. Clinical trials to evaluate its safety and efficacy in various inflammatory diseases and cancers.
2. Optimization of its formulation and delivery to improve its solubility and stability.
3. Identification of biomarkers to predict its response in patients.
4. Combination therapy with other anti-inflammatory or anti-tumor agents to enhance its therapeutic efficacy.
Conclusion:
2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide is a promising therapeutic candidate for various inflammatory diseases and cancers. Its specificity towards NF-κB and IKBKE makes it a unique compound with potential therapeutic benefits. Further research is needed to evaluate its safety and efficacy in clinical trials and optimize its formulation and delivery.
Métodos De Síntesis
The synthesis of 2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide involves the reaction of 2-chlorobenzoyl chloride with 4-(ethylamino)benzoic acid, followed by the addition of ammonium hydroxide to obtain the final product. The purity of the compound can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a critical regulator of the immune response and is involved in the expression of various pro-inflammatory cytokines. By inhibiting NF-κB, 2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide can reduce inflammation and provide relief in various inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide has also been shown to exhibit anti-tumor properties by inhibiting the activity of the protein IKBKE. IKBKE is overexpressed in various cancers and is involved in promoting tumor growth and metastasis. By inhibiting IKBKE, 2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide can inhibit cancer cell proliferation and induce apoptosis.
Propiedades
IUPAC Name |
2-chloro-N-[4-(ethylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-2-18-15(20)11-7-9-12(10-8-11)19-16(21)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCUUIYHHKLDOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(ethylcarbamoyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5974911.png)
![7-(2,2-dimethylpropyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5974919.png)
![2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B5974921.png)

![1-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5974936.png)
![4-hydroxy-3-[7-(3-iodophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B5974947.png)
![N-cyclopentyl-6-[4-(4-ethyl-1-piperazinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5974949.png)
![1-benzyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}-4-piperidinecarboxamide](/img/structure/B5974959.png)
![2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B5974966.png)

![2-{[(4-hydroxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B5975000.png)
![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975004.png)
![N-methyl-4-[(4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B5975021.png)
![N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5975033.png)